![molecular formula C19H21N5 B2976272 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2415552-78-0](/img/structure/B2976272.png)
1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline, also known as PD-168,368, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor. Upon binding, this compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This results in various physiological and behavioral effects, depending on the specific cell type and tissue involved.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific experimental conditions and cell type. Some of the reported effects include the modulation of dopamine release, the regulation of calcium signaling, and the inhibition of cyclic AMP production. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in mood disorders.
实验室实验的优点和局限性
One of the main advantages of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is its high affinity and selectivity for the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low water solubility, which can make it difficult to use in certain experimental conditions. In addition, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
未来方向
There are several future directions for the research on 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline. One of the main areas of interest is its potential therapeutic applications in mood disorders, such as anxiety and depression. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. In addition, the role of the dopamine D4 receptor in various physiological and pathological processes, such as addiction and schizophrenia, needs to be further elucidated using this compound as a tool. Finally, the development of new derivatives and analogs of this compound with improved properties, such as water solubility and selectivity, could lead to the discovery of new therapeutic agents.
合成方法
The synthesis method of 1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves the reaction of 2,6-dimethyl-4-pyrimidinamine with 1-(2-bromoethyl)isoquinoline in the presence of palladium on carbon as a catalyst. The reaction takes place in a solvent such as ethanol or tetrahydrofuran, and the product is obtained through purification using column chromatography.
科学研究应用
1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a ligand for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. This compound has been found to have high affinity and selectivity for the dopamine D4 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
属性
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-14-13-18(22-15(2)21-14)23-9-11-24(12-10-23)19-17-6-4-3-5-16(17)7-8-20-19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFINBIHMYHWMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

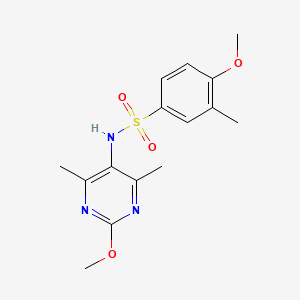
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)


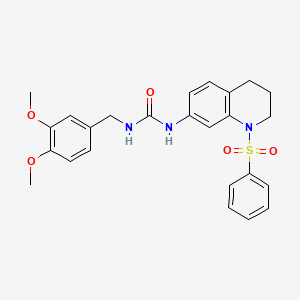
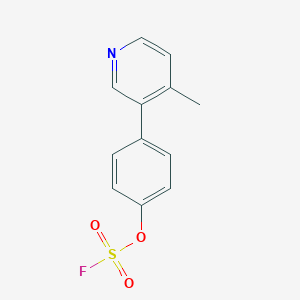

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)
![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)
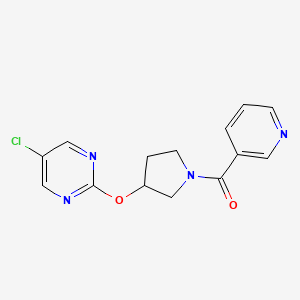
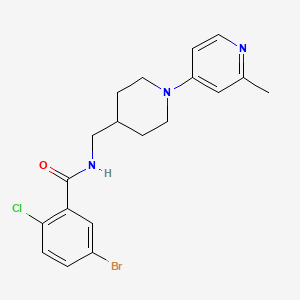

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)